molecular formula C7H5N5O2S B15338112 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine

5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15338112
M. Wt: 223.21 g/mol
InChI Key: JWYVSEHLPNCAMQ-UHFFFAOYSA-N
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Description

5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its nitro group attached to a pyridine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-nitropyridin-3-ylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, followed by nitration to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.

  • Reduction: Reduction of the nitro group can lead to the formation of amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions.

Major Products Formed:

  • Nitroso derivatives from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted thiadiazoles from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.

Medicine: The compound has shown potential as an intermediate in the synthesis of drugs targeting various diseases, including cancer and bacterial infections.

Industry: It is used in the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thiadiazole ring can participate in coordination chemistry, forming complexes with metal ions.

Molecular Targets and Pathways:

  • Interaction with enzymes and receptors in biological systems.

  • Coordination with metal ions in industrial applications.

Comparison with Similar Compounds

  • 5-(4-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine

  • 5-(6-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine

  • 5-(5-Nitropyridin-3-yl)-1,3,4-oxadiazol-2-amine

Uniqueness: 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific position of the nitro group on the pyridine ring and the presence of the thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

IUPAC Name

5-(5-nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-11-10-6(15-7)4-1-5(12(13)14)3-9-2-4/h1-3H,(H2,8,11)

InChI Key

JWYVSEHLPNCAMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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